

3-Mercapto-2-butanol spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-Mercapto-2-butanol

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Mercapto-2-butanol

This guide provides a comprehensive analysis of the spectroscopic data for **3-mercaptop-2-butanol** ($C_4H_{10}OS$), a sulfur-containing secondary alcohol.^{[1][2]} As a compound with applications as a flavoring agent and its role in biochemical redox reactions, a thorough understanding of its structural and analytical profile is paramount for researchers in drug development and food science.^[1] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

Molecular Structure and Spectroscopic Overview

3-Mercapto-2-butanol possesses two chiral centers, leading to four possible stereoisomers. The molecule incorporates both a hydroxyl (-OH) and a thiol (-SH) functional group, which dictates its chemical properties and spectroscopic behavior.^{[1][3]} The presence of these groups provides distinct signatures in various spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

Below is the general structure of **3-mercaptop-2-butanol**, which will be the basis for our spectroscopic analysis.

Caption: Figure 1. General chemical structure of **3-Mercapto-2-butanol**.

Mass Spectrometry (MS)

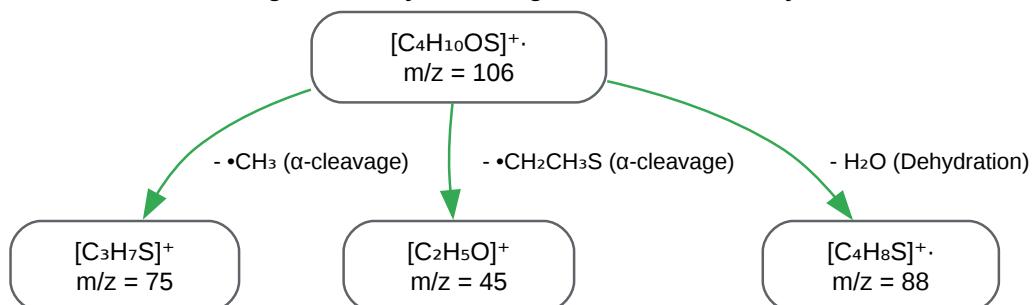
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For **3-mercaptop-2-butanol**, with a molecular weight of 106.19 g/mol, the molecular ion peak (M^+) is expected at m/z 106.[2][4] However, for secondary alcohols, this peak can be weak or entirely absent.[5]

Fragmentation Pathways

The fragmentation of **3-mercaptop-2-butanol** is primarily driven by the presence of the hydroxyl and thiol groups. The two most common fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[5][6]

- Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. The largest alkyl group is typically lost most readily.[5]
 - Cleavage between C2 and C3 results in a fragment at m/z 75 ($[\text{CH}(\text{OH})\text{CH}(\text{SH})\text{CH}_3]^+$) and the loss of a methyl radical.
 - A more favorable cleavage is the loss of the larger ethyl-thiol group, leading to a prominent peak at m/z 45 ($[\text{CH}_3\text{CHOH}]^+$).
- Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z 88 ($[\text{C}_4\text{H}_8\text{S}]^{+\cdot}$).[6]
- Thiol-Specific Fragmentation: Thiols can undergo cleavage of the C-S bond or loss of the SH radical. Loss of H_2S (34 amu) can also be observed, resulting in a peak at m/z 72.

Figure 2. Key MS Fragmentation Pathways

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Caption: Figure 2. Primary fragmentation pathways for **3-Mercapto-2-butanol** in MS.

Data Summary: Mass Spectrometry

m/z (Daltons)	Proposed Fragment	Fragmentation Pathway
106	$[\text{C}_4\text{H}_{10}\text{OS}]^+$	Molecular Ion (M^+)
88	$[\text{C}_4\text{H}_8\text{S}]^+$	Dehydration: $[\text{M} - \text{H}_2\text{O}]^+$
75	$[\text{C}_3\text{H}_7\text{S}]^+$	Alpha-cleavage: $[\text{M} - \text{CH}_3]^+$
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha-cleavage: $[\text{M} - \text{C}_2\text{H}_5\text{S}]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-mercaptop-2-butanol** is predicted to show signals for each unique proton environment. The chemical shifts are influenced by the electronegative oxygen and sulfur atoms.

- **-OH and -SH Protons:** The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 2.0-5.0 ppm).[6] The thiol proton signal is generally found further upfield, around δ 1.3–1.5 ppm, and is also often a singlet.[1]
- **C2-H Proton:** This proton is attached to the carbon bearing the hydroxyl group. It will be deshielded by the oxygen and is expected to appear as a multiplet around δ 3.5-4.0 ppm.
- **C3-H Proton:** This proton is adjacent to the thiol group and will be a multiplet in the region of δ 2.8-3.2 ppm.
- **Methyl Protons (C1 and C4):** The two methyl groups are in different chemical environments and will appear as distinct doublets, likely in the δ 1.2-1.5 ppm range.

Data Summary: Predicted ^1H NMR

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
C1-H ₃	~1.2	Doublet	3H
C4-H ₃	~1.3	Doublet	3H
SH	1.3 - 1.5	Singlet (broad)	1H
OH	2.0 - 5.0	Singlet (broad)	1H
C3-H	2.8 - 3.2	Multiplet	1H
C2-H	3.5 - 4.0	Multiplet	1H

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

- **C2 Carbon:** The carbon atom bonded to the electronegative oxygen atom will be the most deshielded, appearing furthest downfield (δ ~65–70 ppm).[7]

- C3 Carbon: The carbon bonded to the sulfur atom will also be deshielded, but to a lesser extent than C2, appearing around δ ~40-50 ppm.
- C1 and C4 Carbons: The two methyl carbons will be the most shielded and appear upfield, typically in the δ ~10–25 ppm range.[7]

Data Summary: Predicted ^{13}C NMR

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	~18-25
C4	~15-22
C3	~40-50
C2	~65-70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-mercaptop-2-butanol** will be characterized by the vibrational frequencies of its O-H, C-H, S-H, and C-O bonds.

- O-H Stretch: A very strong and broad absorption band in the range of 3200-3600 cm^{-1} is characteristic of the alcohol's O-H stretching vibration, with the broadening due to hydrogen bonding.[6]
- C-H Stretch: Absorption bands in the 2850-3000 cm^{-1} region are due to the stretching vibrations of the C-H bonds in the methyl and methine groups.
- S-H Stretch: A weak, sharp absorption band is expected around 2550-2600 cm^{-1} for the thiol S-H stretch. This peak is often weak but is a key diagnostic feature for thiols.
- C-O Stretch: A strong absorption in the 1050-1150 cm^{-1} region corresponds to the C-O stretching vibration of the secondary alcohol.[6]

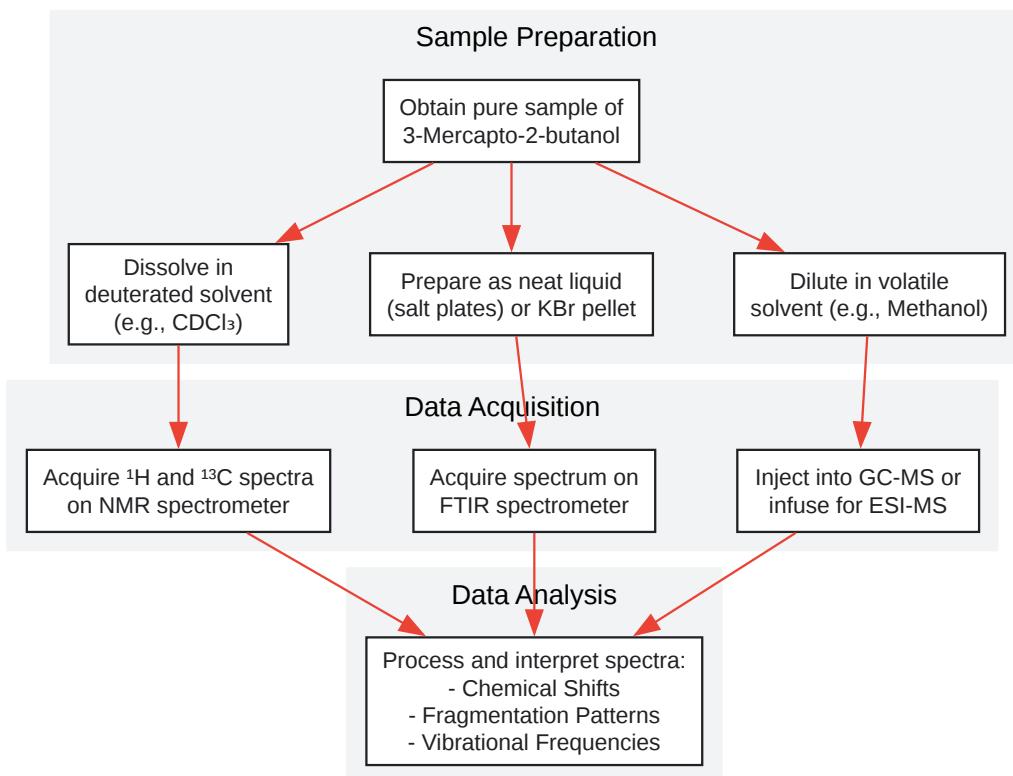
Data Summary: Predicted IR Absorptions

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Appearance
O-H (Alcohol)	3200 - 3600	Strong	Broad
C-H (Alkane)	2850 - 3000	Medium-Strong	Sharp
S-H (Thiol)	2550 - 2600	Weak	Sharp
C-O (Alcohol)	1050 - 1150	Strong	Sharp

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies are crucial. The following protocols provide a framework for the spectroscopic analysis of **3-mercaptop-2-butanol**.

Figure 3. General Spectroscopic Workflow

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Caption: Figure 3. A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-mercaptop-2-butanol** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

- Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-mercaptopropanoic acid** (~100 ppm) in a volatile solvent such as methanol or hexane.
- GC Method: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
- MS Method: Set the mass spectrometer to scan a mass range of m/z 40-200. Use standard electron ionization (EI) at 70 eV.
- Analysis: Inject 1 μL of the prepared sample into the GC-MS system. Identify the peak corresponding to **3-mercaptopropanoic acid** in the chromatogram and analyze its corresponding mass spectrum.

IR Spectroscopy (FTIR)

- Sample Preparation (Neat Liquid): Place a single drop of neat **3-mercaptopropanoic acid** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 absorptions.

- Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic profile of **3-mercaptop-2-butanol** is well-defined by the interplay of its alcohol and thiol functional groups. Mass spectrometry reveals characteristic fragmentation patterns including alpha-cleavage and dehydration. NMR spectroscopy provides a detailed map of the proton and carbon environments, with distinct chemical shifts governed by the proximity to the heteroatoms. Finally, IR spectroscopy confirms the presence of O-H, S-H, and C-O functional groups through their characteristic vibrational frequencies. This comprehensive guide serves as a foundational reference for the identification, characterization, and quality control of **3-mercaptop-2-butanol** in research and industrial settings.

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